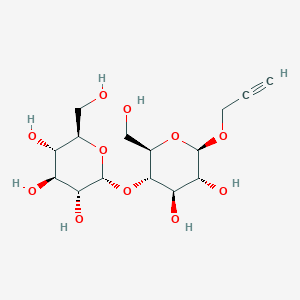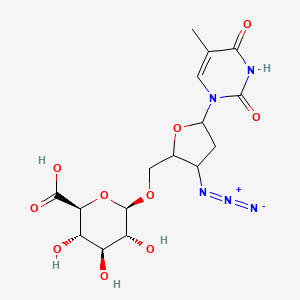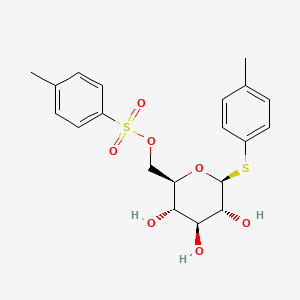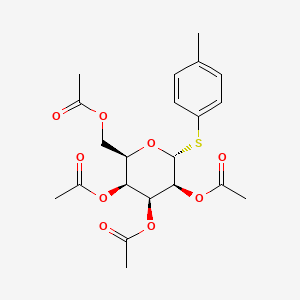
myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate is a derivative of myo-Inositol, a naturally occurring compound found in various plants and animals. This compound is known for its unique structure, which includes three acetate groups and a methylidyne group attached to the inositol ring. It is used as a building block in the synthesis of more complex molecules and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate typically involves the protection of the hydroxyl groups of myo-Inositol followed by selective acetylation. One common method includes the use of acetic anhydride and a base such as pyridine to introduce the acetate groups. The methylidyne group is introduced using formaldehyde under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of inositol derivatives with oxidized functional groups.
Reduction: Formation of reduced inositol derivatives.
Substitution: Formation of inositol derivatives with substituted functional groups.
Scientific Research Applications
myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of inositol phosphates and other complex molecules.
Biology: Studied for its role in cellular signaling pathways and its potential therapeutic effects.
Medicine: Investigated for its potential use in treating metabolic disorders and improving insulin sensitivity.
Industry: Used in the production of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate involves its interaction with specific molecular targets and pathways. It is known to increase insulin sensitivity by enhancing the activity of insulin receptors and improving glucose uptake in cells. This compound also plays a role in cellular signaling pathways, particularly those involving inositol phosphates .
Comparison with Similar Compounds
Similar Compounds
- myo-Inositol monoorthoformate
- 2,4,6-Tri-O-benzyl-myo-inositol 1,3,5-orthoformate
- 1,3,5-O-Methylidyne-2,4,6-tri-O-benzyl-myo-inositol
Uniqueness
myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate is unique due to its specific combination of acetate and methylidyne groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various inositol derivatives and other complex molecules .
Properties
IUPAC Name |
(8,9-diacetyloxy-2,4,10-trioxatricyclo[3.3.1.13,7]decan-6-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O9/c1-4(14)17-7-10-8(18-5(2)15)12-9(19-6(3)16)11(7)21-13(20-10)22-12/h7-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJXOXKCXLEXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(C3C(C1OC(O2)O3)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001218624 |
Source


|
| Record name | myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001218624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98510-21-5 |
Source


|
| Record name | myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001218624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;(5E)-3-chloro-5-[[5-methyl-3-oxo-2-(3-sulfonatophenyl)-1H-pyrazol-4-yl]hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonate](/img/structure/B8220729.png)

![Maytansine, N2'-deacetyl-N2'-[4-methyl-4-(methyldithio)-1-oxopentyl]-](/img/structure/B8220750.png)
![(6E)-6-[4-(5-ethylfuran-2-yl)-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1H-pyridin-2-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B8220752.png)
![Trisodium;3-hydroxy-4-[2-(2-hydroxy-4-sulfonatonaphthalen-1-yl)hydrazinyl]naphthalene-2,7-disulfonate](/img/structure/B8220761.png)


![[(2S,3R,4R,5S,6S)-4,6-diacetyloxy-5-fluoro-2-methyloxan-3-yl] acetate](/img/structure/B8220779.png)


![(2S,3R,4S,5R)-3,5,6-trihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B8220808.png)


